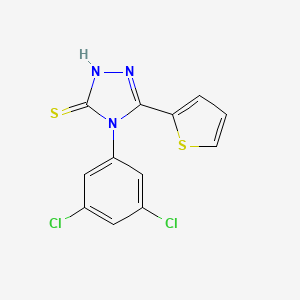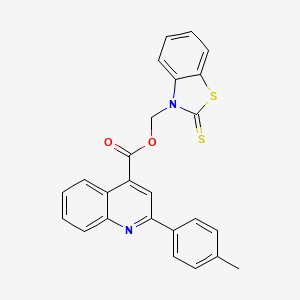![molecular formula C20H20BrNO5 B10875154 (2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10875154.png)
(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{4-[2-(ベンジルアミノ)-2-オキソエトキシ]-2-ブロモ-5-エトキシフェニル}プロプ-2-エン酸は、ベンジルアミノ基、ブロモ置換基、およびフェニル環に結合したエトキシ基を含むユニークな構造を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
(2E)-3-{4-[2-(ベンジルアミノ)-2-オキソエトキシ]-2-ブロモ-5-エトキシフェニル}プロプ-2-エン酸の合成は、通常、複数のステップで構成されます。
ベンジルアミノ中間体の形成: このステップでは、ベンジルアミンを適切なエステルまたは酸クロリドと反応させて、ベンジルアミノ中間体を形成します。
エトキシル化: エトキシ基は、通常、エチルヨージドまたはエチルブロミドを塩基の存在下で用いたエトキシル化反応によって導入されます。
カップリングと最終組み立て: 最終ステップでは、中間体を適切なプロプ-2-エン酸誘導体とカップリングさせ、目的の(2E)配置の形成を促進する条件下で反応させます。
工業生産方法
この化合物の工業生産には、上記合成経路の最適化されたバージョンが用いられる場合があり、スケーラビリティ、費用対効果、および環境的側面に重点が置かれます。 連続フロー合成や自動化反応器の使用などの技術は、生産プロセスの効率と収率を高めることができます .
化学反応解析
反応の種類
酸化: この化合物は酸化反応を受ける可能性があり、特にベンジルアミノ基で酸化が起こり、対応するオキソ誘導体が生成されます。
還元: 還元反応はカルボニル基を標的にすることができ、それをアルコールに変換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤がよく用いられます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性または中性条件下で使用できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はベンジルアミノケトンを生成する可能性があり、還元はベンジルアミノアルコールを生成する可能性があります .
科学研究への応用
(2E)-3-{4-[2-(ベンジルアミノ)-2-オキソエトキシ]-2-ブロモ-5-エトキシフェニル}プロプ-2-エン酸は、科学研究で多様な用途があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with an appropriate halogenated precursor.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a base.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction, often using an appropriate aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.
科学的研究の応用
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
(2E)-3-{4-[2-(ベンジルアミノ)-2-オキソエトキシ]-2-ブロモ-5-エトキシフェニル}プロプ-2-エン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ベンジルアミノ基は、活性部位と水素結合やその他の相互作用を形成することができ、ブロモ基とエトキシ基は、化合物の結合親和性と特異性に影響を与える可能性があります。 これらの相互作用は、標的タンパク質の活性を調節することができ、さまざまな生物学的効果をもたらします .
類似化合物の比較
類似化合物
(2S)-2-(ベンジルアミノ)-3-(ベンジルオキシ)プロパン酸: この化合物は、ベンジルアミノ基を共有していますが、ブロモ基とエトキシ基の代わりにベンジルオキシ基が存在する点が異なります。
N-ベンジルアントラニル酸: ベンジルアミノ基を持つ点で似ていますが、フェニル環に他の置換基がありません。
独自性
ブロモ基、エトキシ基、ベンジルアミノ基が(2E)-3-{4-[2-(ベンジルアミノ)-2-オキソエトキシ]-2-ブロモ-5-エトキシフェニル}プロプ-2-エン酸に独特の組み合わせで存在することによって、他の類似化合物では満たせない特定の用途に適した独自の化学的性質と反応性パターンが生まれます .
この詳細な概要は、さまざまな科学的および産業的コンテキストにおける(2E)-3-{4-[2-(ベンジルアミノ)-2-オキソエトキシ]-2-ブロモ-5-エトキシフェニル}プロプ-2-エン酸の重要性と汎用性を強調しています。
類似化合物との比較
Similar Compounds
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-METHOXYPHENYL}ACRYLIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-CHLORO-5-ETHOXYPHENYL}ACRYLIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-{4-[2-(BENZYLAMINO)-2-OXOETHOXY]-2-BROMO-5-ETHOXYPHENYL}ACRYLIC ACID is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and ethoxy group may enhance its reactivity and binding affinity compared to similar compounds.
特性
分子式 |
C20H20BrNO5 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
(E)-3-[4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20BrNO5/c1-2-26-17-10-15(8-9-20(24)25)16(21)11-18(17)27-13-19(23)22-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,23)(H,24,25)/b9-8+ |
InChIキー |
UMSCBTJDCSPLBM-CMDGGOBGSA-N |
異性体SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NCC2=CC=CC=C2 |
正規SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B10875078.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B10875088.png)
![8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875091.png)
![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10875098.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875112.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875127.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one](/img/structure/B10875147.png)

